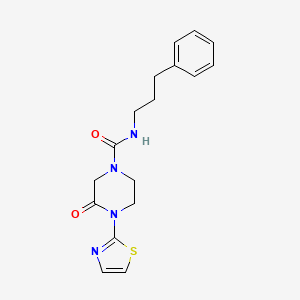

3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c22-15-13-20(10-11-21(15)17-19-9-12-24-17)16(23)18-8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9,12H,4,7-8,10-11,13H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFSZWJOFMHGBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)NCCCC2=CC=CC=C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and an appropriate catalyst.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an isocyanate or by using a coupling reagent such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride, alkyl halides, and various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted thiazole or piperazine derivatives.

Scientific Research Applications

3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide has been explored in various scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

- Thiazole vs.

- Fluorination Effects: Fluorinated benzooxazinone derivatives (e.g., compounds 54 and 55 in ) demonstrate that fluorine substitution improves metabolic stability and membrane permeability compared to non-fluorinated analogues .

- Carboxamide Linkers : The 3-phenylpropyl group in the target compound provides extended hydrophobic interactions compared to smaller substituents like cyclopropylmethyl (), which may enhance target residence time .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight : The target compound (C₁₉H₂₃N₅O₂S) has a molecular weight of ~397.5 g/mol, comparable to analogues like compound 58 (C₂₂H₂₅N₄O₃S, 425.16 g/mol) .

- Solubility : The 3-oxo group and polar thiazole ring likely improve aqueous solubility over fully aromatic analogues (e.g., compound 55 in ) .

- LogP : Estimated LogP values for phenylpropyl-substituted piperazines range from 2.5–3.5, suggesting moderate blood-brain barrier permeability .

Biological Activity

3-oxo-N-(3-phenylpropyl)-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. Its unique structural features, including a piperazine core and thiazole ring, suggest various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 357.44 g/mol. The structure consists of a piperazine ring substituted with a phenylpropyl group and a thiazole moiety, which are critical for its biological interactions.

Anticancer Activity

Research indicates that derivatives of piperazine compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of protein-protein interactions and enzyme inhibition.

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast) | >50 | Unknown |

| Similar Piperazine Derivative | MiaPaCa2 (pancreatic) | 14 | S100A2-p53 interaction inhibition |

| Another Piperazine Variant | A2780 (ovarian) | 11 | Enzyme inhibition |

Antiviral Activity

Piperazine derivatives have also been evaluated for antiviral activity. In vitro studies suggest that some piperazine compounds can inhibit the replication of viruses such as HIV and HSV. The exact mechanisms often involve interference with viral entry or replication processes.

Table 2: Summary of Antiviral Activity Studies

| Compound | Virus Tested | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HSV-1 | >50 | Unknown |

| Piperazine Derivative A | HIV-1 | 92 | Non-nucleoside reverse transcriptase inhibition |

| Piperazine Derivative B | CVB-2 | Moderate protection | Unknown |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes associated with cancer progression.

- Protein Interaction Modulation : Compounds may disrupt critical protein-protein interactions involved in cellular signaling pathways.

- Antiviral Mechanisms : Potential interference with viral replication processes.

Case Studies

Several studies highlight the biological effects of related piperazine compounds:

- A study demonstrated that modifications in the phenylpropyl group significantly altered the anticancer activity against pancreatic cancer cell lines, indicating structure-activity relationships that could be explored further.

Case Study Example :

In one investigation, a series of piperazine derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that certain substitutions on the piperazine ring enhanced cytotoxicity significantly compared to the parent compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.